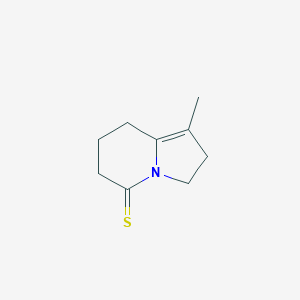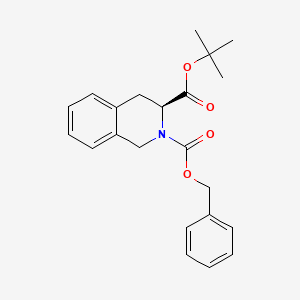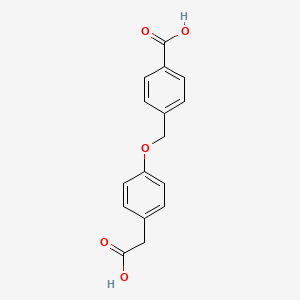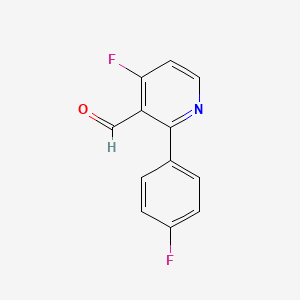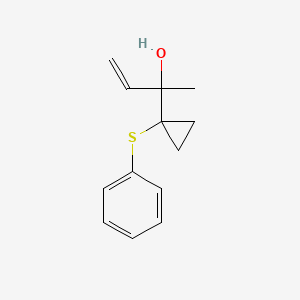
2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol is an organic compound with the molecular formula C₁₃H₁₆OS. It is characterized by a cyclopropyl ring substituted with a phenylthio group and a butenol side chain. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a butenol derivative with a phenylthiocyclopropane under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the cyclopropyl ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol: Similar structure but with a different position of the hydroxyl group.
2-(1-(Phenylthio)cyclopropyl)but-3-en-1-ol: Similar structure but with a different position of the hydroxyl group.
2-(1-(Phenylthio)cyclopropyl)but-2-en-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
The combination of a cyclopropyl ring, phenylthio group, and butenol side chain makes it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
2-(1-phenylsulfanylcyclopropyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H16OS/c1-3-12(2,14)13(9-10-13)15-11-7-5-4-6-8-11/h3-8,14H,1,9-10H2,2H3 |
Clé InChI |
FASAVYNYZVYCOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)(C1(CC1)SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


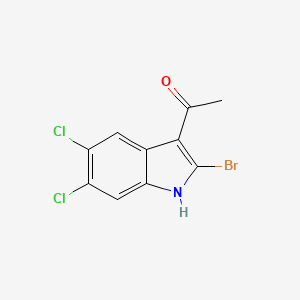
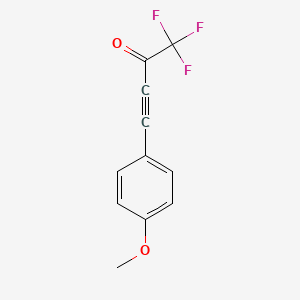
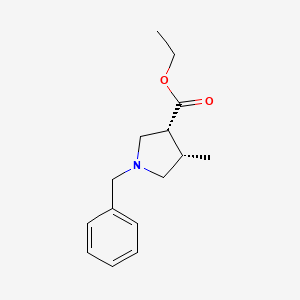


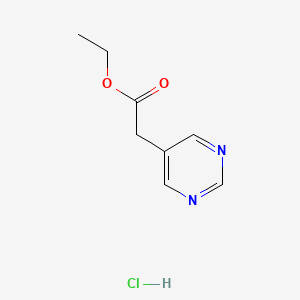
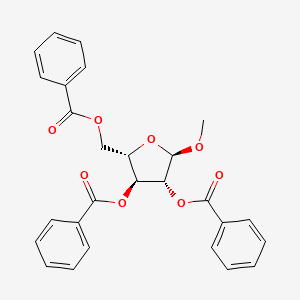
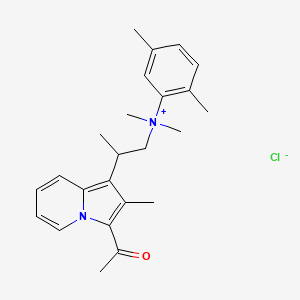
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
